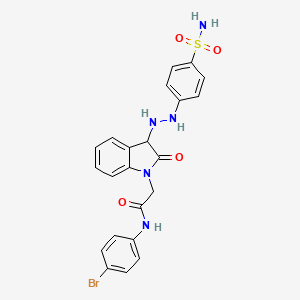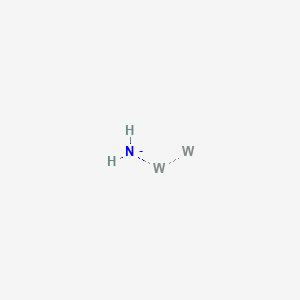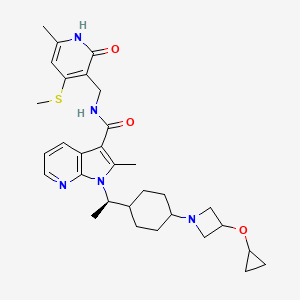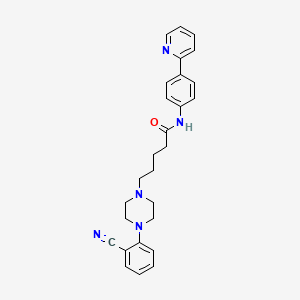
5-(4-(2-cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dopamine D3 receptor ligand-1 is a compound that specifically targets the dopamine D3 receptor, a subtype of dopamine receptors. Dopamine receptors are part of the G protein-coupled receptor family and play a crucial role in the central nervous system. The dopamine D3 receptor is primarily found in the mesolimbic system, which is involved in cognition, emotion, and reward mechanisms . This ligand is of significant interest due to its potential therapeutic applications in treating neurological disorders such as schizophrenia, Parkinson’s disease, and drug addiction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dopamine D3 receptor ligand-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the Buchwald coupling of homopiperazine with an aryl bromide, followed by reaction with an alkyl bromide under basic conditions . The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate.
Industrial Production Methods: Industrial production of dopamine D3 receptor ligand-1 may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .
Analyse Des Réactions Chimiques
Types of Reactions: Dopamine D3 receptor ligand-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Dopamine D3 receptor ligand-1 has a wide range of scientific research applications:
Mécanisme D'action
Dopamine D3 receptor ligand-1 exerts its effects by binding to the dopamine D3 receptor, which is a G protein-coupled receptor. Upon binding, the ligand activates or inhibits the receptor, leading to changes in intracellular signaling pathways. The primary molecular targets include the G protein and downstream effectors such as adenylate cyclase and phospholipase C . This modulation of signaling pathways affects neurotransmitter release, receptor sensitivity, and overall neuronal activity .
Comparaison Avec Des Composés Similaires
Dopamine D2 receptor ligands: Share structural similarities but have different selectivity and affinity for dopamine receptors.
Dopamine D4 receptor ligands: Similar in structure but target different receptor subtypes with distinct physiological roles.
Uniqueness: Dopamine D3 receptor ligand-1 is unique due to its high selectivity and affinity for the dopamine D3 receptor, making it a valuable tool for studying this specific receptor subtype. Its distinct binding modes and pharmacological profile set it apart from other dopamine receptor ligands .
Propriétés
Formule moléculaire |
C27H29N5O |
|---|---|
Poids moléculaire |
439.6 g/mol |
Nom IUPAC |
5-[4-(2-cyanophenyl)piperazin-1-yl]-N-(4-pyridin-2-ylphenyl)pentanamide |
InChI |
InChI=1S/C27H29N5O/c28-21-23-7-1-2-9-26(23)32-19-17-31(18-20-32)16-6-4-10-27(33)30-24-13-11-22(12-14-24)25-8-3-5-15-29-25/h1-3,5,7-9,11-15H,4,6,10,16-20H2,(H,30,33) |
Clé InChI |
VWALNDUYELTTFN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCC(=O)NC2=CC=C(C=C2)C3=CC=CC=N3)C4=CC=CC=C4C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12424460.png)
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)
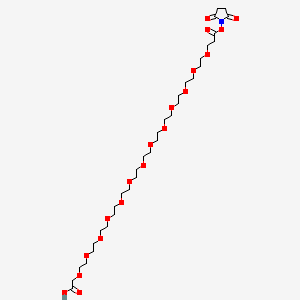
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
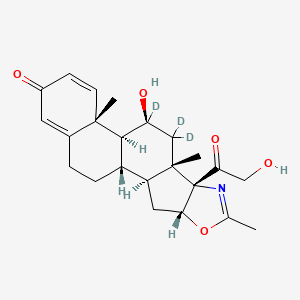
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)
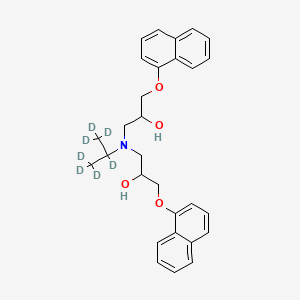
![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)
